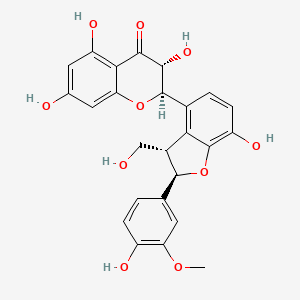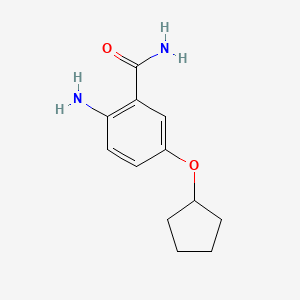
2-Amino-5-(cyclopentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(cyclopentyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the second position and a cyclopentyloxy group at the fifth position on the benzamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclopentyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-hydroxybenzoic acid and cyclopentanol.
Esterification: The hydroxyl group of 2-amino-5-hydroxybenzoic acid is esterified with cyclopentanol in the presence of an acid catalyst to form 2-amino-5-(cyclopentyloxy)benzoic acid.
Amidation: The ester is then converted to the corresponding amide by reacting it with ammonia or an amine under suitable conditions, such as elevated temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts: Employing catalysts such as Lewis acids to enhance the reaction rate and selectivity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(cyclopentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
2-Amino-5-(cyclopentyloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(cyclopentyloxy)benzamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Binding Interactions: The compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzamide: Lacks the cyclopentyloxy group, making it less hydrophobic.
2-Amino-5-methoxybenzamide: Contains a methoxy group instead of a cyclopentyloxy group, affecting its electronic properties.
2-Amino-5-ethoxybenzamide: Contains an ethoxy group, which is smaller and less hydrophobic than the cyclopentyloxy group.
Uniqueness
2-Amino-5-(cyclopentyloxy)benzamide is unique due to the presence of the cyclopentyloxy group, which imparts specific hydrophobic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-amino-5-cyclopentyloxybenzamide |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H2,14,15) |
Clé InChI |
FTKMRMJLHWJLLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


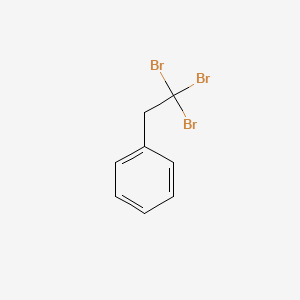


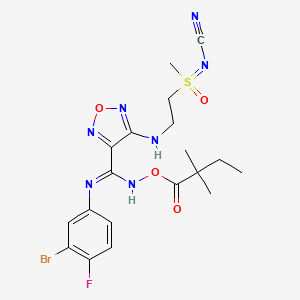


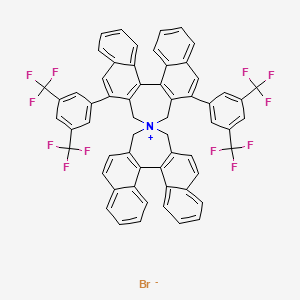
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)


![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)

